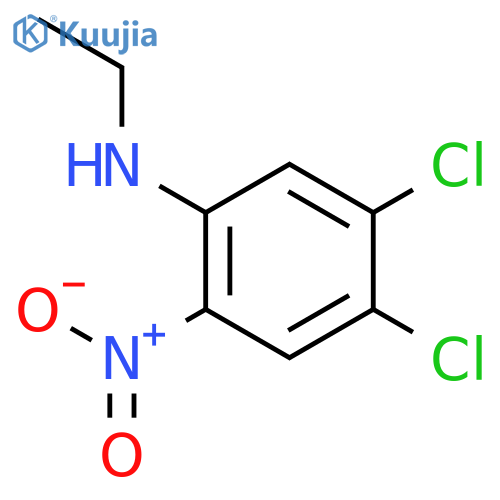Cas no 63059-56-3 (4,5-dichloro-N-ethyl-2-nitroaniline)

63059-56-3 structure
商品名:4,5-dichloro-N-ethyl-2-nitroaniline
4,5-dichloro-N-ethyl-2-nitroaniline 化学的及び物理的性質
名前と識別子
-
- Benzenamine,4,5-dichloro-N-ethyl-2-nitro-
- 4,5-dichloro-N-ethyl-2-nitroaniline
- N-Ethyl-4,5-dichloro-2-nitroaniline
- UNII-XR04URS7LX
- DTXSID2069658
- SCHEMBL16406347
- STK396437
- AKOS000507300
- NS00035275
- EINECS 263-826-2
- SB81184
- DB-305251
- F0293-0133
- CS-0331545
- 63059-56-3
- XR04URS7LX
- Benzenamine, 4,5-dichloro-N-ethyl-2-nitro-
-
- インチ: InChI=1S/C8H8Cl2N2O2/c1-2-11-7-3-5(9)6(10)4-8(7)12(13)14/h3-4,11H,2H2,1H3
- InChIKey: IYHKPJYDDKJPLJ-UHFFFAOYSA-N
- ほほえんだ: CCNC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl
計算された属性
- せいみつぶんしりょう: 233.99644
- どういたいしつりょう: 233.996283
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 57.8
じっけんとくせい
- 密度みつど: 1.458
- ふってん: 366.6°C at 760 mmHg
- フラッシュポイント: 175.5°C
- 屈折率: 1.623
- PSA: 55.17
4,5-dichloro-N-ethyl-2-nitroaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD12050311-1g |
4,5-Dichloro-N-ethyl-2-nitroaniline |
63059-56-3 | 95+% | 1g |
$436 | 2024-07-24 | |
| Life Chemicals | F0293-0133-1mg |
4,5-dichloro-N-ethyl-2-nitroaniline |
63059-56-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402215-1g |
4,5-Dichloro-N-ethyl-2-nitroaniline |
63059-56-3 | 95+% | 1g |
¥3931.00 | 2024-05-06 | |
| Crysdot LLC | CD12050311-5g |
4,5-Dichloro-N-ethyl-2-nitroaniline |
63059-56-3 | 95+% | 5g |
$1290 | 2024-07-24 |
4,5-dichloro-N-ethyl-2-nitroaniline 関連文献
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
63059-56-3 (4,5-dichloro-N-ethyl-2-nitroaniline) 関連製品
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
